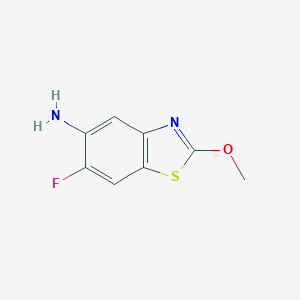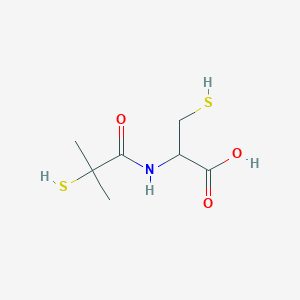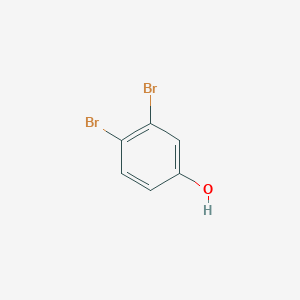
3,4-Dibromophénol
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of dibromophenols, including 3,4-Dibromophenol, involves the electrophilic halogenation of phenol with bromine . A specific production process for synthesizing 2,4-dibromophenol has been disclosed in a patent, which involves adding phenol and a hydrobromic acid solvent through a four-necked flask, uniformly mixing, cooling to -15 to -10 DEG C, dropping bromine and hydrobromic acid mixed solution, raising the temperature to 0 DEG C and continuously reacting for 1.0 h .Molecular Structure Analysis
The molecular structure of 3,4-Dibromophenol consists of a benzene ring with two bromine atoms and one hydroxy group . The monoisotopic mass is 249.862869 Da .Applications De Recherche Scientifique
Recherche chimique
3,4-Dibromophénol est un composé chimique utilisé dans diverses applications de recherche chimique . Il est disponible auprès de plusieurs fournisseurs pour la recherche scientifique .
Synthèse de ligands de base de Schiff
This compound peut être utilisé dans la synthèse de ligands de base de Schiff . Par exemple, un ligand de base de Schiff a été synthétisé par condensation de la 3,5-dibromo-2-hydroxybenzaldéhyde avec la cyclohexane-1,2-diamine .
Activités biologiques des complexes de métaux de transition
Le ligand de base de Schiff synthétisé à partir du this compound peut être utilisé pour former des complexes de métaux de transition avec les ions métalliques Mn, Fe, Co, Ni, Cu et Zn . Ces complexes ont été caractérisés par diverses techniques spectroscopiques .
Activités antimicrobiennes
Les complexes métalliques de base de Schiff synthétisés à partir du this compound ont été testés pour leurs activités antimicrobiennes in vitro contre les bactéries Escherichia coli et Staphylococcus aureus ainsi que les champignons Candida albicans et Aspergillus niger .
Études d'amarrage moléculaire
Des études d'amarrage moléculaire ont été menées pour déduire l'interaction possible des complexes métalliques synthétisés à partir du this compound . Ces études aident à confirmer l'interaction favorable entre les biomolécules et le complexe métallique .
Activités anticancéreuses
<a data-citationid="b6bfe55e-61c9-25ba-64dc-9258f7313b0b-32-group" h="ID=
Safety and Hazards
Mécanisme D'action
Target of Action
3,4-Dibromophenol is a type of bromophenol, which consists of one hydroxy group and two bromine atoms bonded to a benzene ring
Mode of Action
Bromophenols are produced by electrophilic halogenation of phenol with bromine . This suggests that 3,4-Dibromophenol may interact with its targets through similar electrophilic reactions, leading to changes in the target molecules.
Biochemical Pathways
3,4-Dibromophenol may be involved in the microbial degradation of aromatic compounds. For instance, Pseudomonas sp. strain CF600 grows efficiently on phenol, cresols, and 3,4-dimethylphenol via a plasmid-encoded multicomponent phenol hydroxylase and a subsequent meta-cleavage pathway . While this pathway involves a different compound, it suggests that 3,4-Dibromophenol could potentially be involved in similar biochemical pathways.
Pharmacokinetics
It has been demonstrated that 3,4-dibromophenol can be analyzed using reverse phase (rp) hplc method with simple conditions This suggests that the compound may have certain pharmacokinetic properties that allow it to be absorbed and distributed in the body, metabolized, and eventually excreted
Result of Action
A study has shown that 2,3- or 3,4-dibromophenol induced cytotoxicity in isolated kidney cells (ikc) from male fischer 344 rats . This suggests that 3,4-Dibromophenol may have cytotoxic effects, although the exact mechanisms and results of its action require further investigation.
Action Environment
Brominated phenols and indoles, including 3,4-dibromophenol, have been identified in marine sediment and water samples . This suggests that the compound’s action and stability may be influenced by environmental factors such as temperature, pH, and the presence of other substances.
Analyse Biochimique
Biochemical Properties
3,4-Dibromophenol plays a crucial role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of various xenobiotics. The hydroxyl group in 3,4-Dibromophenol allows it to form hydrogen bonds with amino acid residues in the active sites of enzymes, influencing their activity. Additionally, 3,4-Dibromophenol can act as a substrate for certain peroxidases, leading to the formation of reactive intermediates that can further participate in biochemical reactions .
Cellular Effects
The effects of 3,4-Dibromophenol on cellular processes are diverse. It has been shown to influence cell signaling pathways, particularly those involving oxidative stress. The compound can induce the production of reactive oxygen species (ROS), which in turn can activate signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway. This activation can lead to changes in gene expression and cellular metabolism. Furthermore, 3,4-Dibromophenol has been reported to affect the expression of genes involved in detoxification processes, highlighting its impact on cellular function .
Molecular Mechanism
At the molecular level, 3,4-Dibromophenol exerts its effects through various mechanisms. One of the primary mechanisms involves the inhibition of specific enzymes by binding to their active sites. For instance, 3,4-Dibromophenol can inhibit the activity of certain cytochrome P450 enzymes, leading to altered metabolism of other compounds. Additionally, the compound can induce changes in gene expression by interacting with transcription factors and modulating their activity. These interactions can result in the upregulation or downregulation of target genes, thereby influencing cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3,4-Dibromophenol can vary over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 3,4-Dibromophenol can undergo degradation under certain conditions, leading to the formation of metabolites with different biological activities. Long-term exposure to 3,4-Dibromophenol in in vitro and in vivo studies has revealed its potential to cause persistent changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of 3,4-Dibromophenol in animal models are dose-dependent. At low doses, the compound may exhibit minimal toxicity and can be metabolized efficiently by the liver. At higher doses, 3,4-Dibromophenol can induce toxic effects, including liver and kidney damage. Studies have identified threshold doses beyond which the compound’s adverse effects become pronounced. These effects include oxidative stress, inflammation, and disruption of normal cellular processes .
Metabolic Pathways
3,4-Dibromophenol is involved in various metabolic pathways, primarily those related to its detoxification and excretion. The compound is metabolized by cytochrome P450 enzymes in the liver, leading to the formation of hydroxylated metabolites. These metabolites can further undergo conjugation reactions, such as glucuronidation and sulfation, to enhance their solubility and facilitate excretion. The involvement of 3,4-Dibromophenol in these metabolic pathways highlights its role in modulating metabolic flux and influencing metabolite levels .
Transport and Distribution
The transport and distribution of 3,4-Dibromophenol within cells and tissues are mediated by various transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms. Once inside the cells, 3,4-Dibromophenol can bind to intracellular proteins, influencing its localization and accumulation. The distribution of 3,4-Dibromophenol within tissues is also influenced by its affinity for different cellular compartments and its interactions with specific transporters .
Subcellular Localization
The subcellular localization of 3,4-Dibromophenol is an important factor that determines its activity and function. The compound can localize to various cellular compartments, including the cytoplasm, mitochondria, and nucleus. Its localization is influenced by targeting signals and post-translational modifications that direct it to specific organelles. For instance, the presence of a hydroxyl group in 3,4-Dibromophenol can facilitate its interaction with mitochondrial proteins, leading to its accumulation in the mitochondria. This subcellular localization can impact the compound’s ability to modulate cellular processes and exert its biochemical effects .
Propriétés
IUPAC Name |
3,4-dibromophenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Br2O/c7-5-2-1-4(9)3-6(5)8/h1-3,9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYZSNVXYOQKZAK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1O)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Br2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40210469 | |
| Record name | 3,4-Dibromophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40210469 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.90 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
615-56-5 | |
| Record name | 3,4-Dibromophenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=615-56-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,4-Dibromophenol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000615565 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,4-Dibromophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40210469 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Phenol, 3,4-dibromo | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the toxicological implications of 3,4-Dibromophenol on kidney cells?
A: Research by [] investigated the nephrotoxic effects of both 2,3- and 3,4-Dibromophenol using in vitro models of isolated kidney cells. While the specific findings regarding 3,4-Dibromophenol are not detailed in the abstract, this study highlights the importance of understanding the potential adverse effects of this compound on kidney function.
Q2: Can computational chemistry methods be used to study the formation of environmental pollutants from 3,4-Dibromophenol?
A: Yes, the study by [] employed both quantum chemical calculations and direct dynamic simulations to investigate the gas-phase formation of polybrominated dibenzo-p-dioxins and dibenzofurans (PBDD/Fs) from reactions involving 3,4-Dibromophenol and 2,4,5-tribromophenol. This approach provides insights into the mechanisms of PBDD/F formation and their potential environmental risks.
Q3: Have any studies investigated the long-range interactions within the 3,4-Dibromophenol molecule?
A: Interestingly, [] delves into the long-range 4J- and 6J-interactions specifically within the 2,6-dimethyl-3,4-dibromophenol molecule. While not identical to 3,4-Dibromophenol, this research offers valuable information about the potential influence of substituents on the overall molecular properties and interactions of structurally similar brominated phenols.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




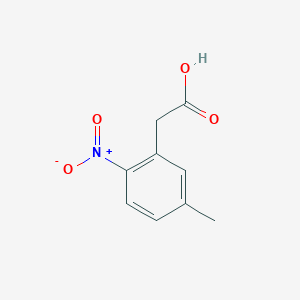
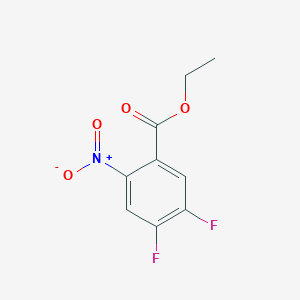
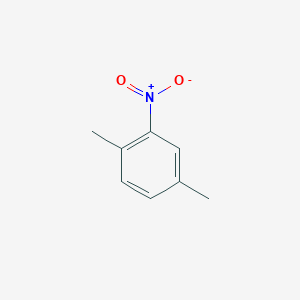


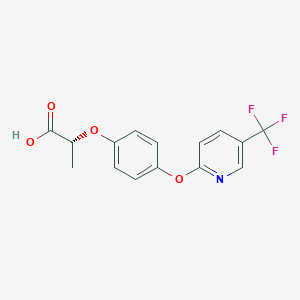
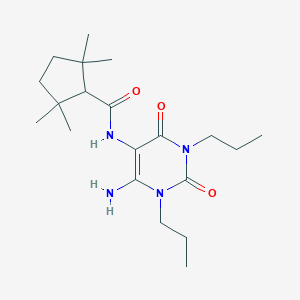
![[1,1'-Biphenyl]-3,4-diol](/img/structure/B166916.png)
